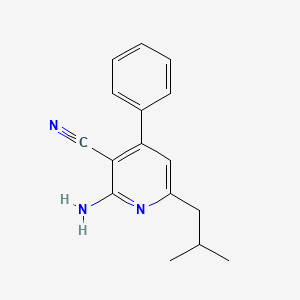

2-Amino-6-isobutyl-4-phenylnicotinonitrile

Description

Structural Significance and Pharmacological Relevance of the Nicotinonitrile Core

The 2-aminonicotinonitrile scaffold, characterized by a pyridine (B92270) ring bearing an amino group at the 2-position and a nitrile group at the 3-position, is a privileged structure in medicinal chemistry. The arrangement of these functional groups allows for a variety of chemical transformations, making it an ideal template for the generation of diverse molecular libraries. The nitrogen atom of the pyridine ring, along with the amino and nitrile groups, can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.

The pharmacological relevance of the nicotinonitrile core is extensive, with derivatives exhibiting a wide spectrum of biological activities. These include anticancer, antimicrobial, anti-inflammatory, analgesic, and antihypertensive properties. nih.gov The nitrile group, in particular, is a key functional group that can participate in various biological interactions and can be a precursor for other functional groups. The versatility of this scaffold has led to the development of several marketed drugs, underscoring its importance in drug discovery. researchgate.net

Historical Context and Evolution of 2-Aminonicotinonitrile Chemistry

The synthesis of 2-aminonicotinonitrile derivatives has a rich history, with early methods often involving multi-step procedures. A significant advancement in the synthesis of highly substituted pyridines, including 2-aminonicotinonitriles, came with the development of multicomponent reactions. One of the most notable methods is a variation of the Gewald reaction, which traditionally synthesizes 2-aminothiophenes. wikipedia.orgsemanticscholar.org This reaction and its modifications have allowed for the efficient, one-pot synthesis of a wide variety of polysubstituted 2-aminopyridines from simple starting materials. nih.gov

Initially, the reaction involves a Knoevenagel condensation, followed by cyclization and aromatization to yield the desired pyridine ring. wikipedia.orgnih.gov Over the years, the methodology has evolved to become more environmentally friendly and efficient, with the use of various catalysts and solvent-free conditions. nih.gov These advancements have made the 2-aminonicotinonitrile scaffold more accessible for research and development in various fields.

Current Research Frontiers Pertaining to 2-Amino-6-isobutyl-4-phenylnicotinonitrile (B6284884) and Structurally Related Analogs

While specific research on this compound is limited in publicly available literature, the current research frontiers for its structurally related analogs are broad and dynamic. The focus remains heavily on the discovery of novel therapeutic agents.

Anticancer Activity: A significant area of investigation is the development of 2-aminonicotinonitrile derivatives as anticancer agents. nih.govresearchgate.net Research has shown that substitutions at the 4- and 6-positions of the pyridine ring can significantly influence cytotoxic activity against various cancer cell lines. nih.gov For instance, analogs with different aryl groups at these positions have shown potent antiproliferative effects. nih.gov

Enzyme Inhibition: Another promising frontier is the design of 2-aminonicotinonitrile derivatives as enzyme inhibitors. For example, some analogs have been identified as potent inhibitors of kinases, which are crucial targets in cancer therapy. ekb.eg Others have shown inhibitory activity against enzymes like β-glucuronidase, which is implicated in various diseases. mdpi.com

Antimicrobial and Anti-inflammatory applications: The exploration of 2-aminonicotinonitrile derivatives as antimicrobial and anti-inflammatory agents also continues to be an active area of research. ekb.eg Structure-activity relationship (SAR) studies aim to optimize the substituents on the pyridine core to enhance potency and selectivity against various pathogens and inflammatory targets. ekb.eg

The specific compound, this compound, with its unique combination of a bulky isobutyl group and a phenyl group, presents an interesting candidate for further investigation within these research frontiers. The isobutyl group may influence the compound's lipophilicity and steric interactions with biological targets, potentially leading to novel pharmacological profiles.

Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Amino-4,6-diphenylpyridine-3-carbonitrile |

| IUPAC Name | 2-amino-6-(2-methylpropyl)-4-phenylpyridine-3-carbonitrile | 2-amino-4,6-diphenylpyridine-3-carbonitrile |

| CAS Number | 74873-32-8 | 4604-06-2 |

| Molecular Formula | C₁₆H₁₇N₃ | C₁₈H₁₃N₃ |

| Molecular Weight | 267.33 g/mol | 271.32 g/mol |

| Appearance | Not specified in literature | - |

Data for this compound is based on its PubChem entry (CID 668114). Data for the related compound is from its PubChem entry (CID 668105). nih.gov

Biological Activity of Structurally Similar 2-Aminonicotinonitrile Derivatives

| Compound | Biological Activity | Target/Assay | IC₅₀/EC₅₀ | Reference |

| 2-amino-4-(aryl)-6-(naphthalen-1-yl)nicotinonitrile derivatives | Antiproliferative | NCIH 460 (Large cell lung cancer) | 25 ± 2.6 nM (for compound 14a) | nih.gov |

| 2-amino-4-(aryl)-6-(naphthalen-1-yl)nicotinonitrile derivatives | Antiproliferative | RKOP 27 (Colon cancer) | 16 ± 2 nM (for compound 14a) | nih.gov |

| 2-aminopyrimidine derivative | β-Glucuronidase Inhibition | In vitro enzyme assay | 2.8 ± 0.10 µM (for compound 24) | mdpi.com |

| 4-(2',6'-dimethyl-4'-cyanophenoxy)-2-(5″-cyanopyridin-2″ylamino)quinoline | Anti-HIV-1 | Reverse Transcriptase Inhibition | 1.22 µM | nih.gov |

This table presents data for structurally related compounds to illustrate the potential biological activities of the 2-aminonicotinonitrile scaffold.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-(2-methylpropyl)-4-phenylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3/c1-11(2)8-13-9-14(12-6-4-3-5-7-12)15(10-17)16(18)19-13/h3-7,9,11H,8H2,1-2H3,(H2,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUJHEGQHUHSAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=C(C(=N1)N)C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349899 | |

| Record name | 2-amino-6-(2-methylpropyl)-4-phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5105-94-2 | |

| Record name | 2-amino-6-(2-methylpropyl)-4-phenylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 6 Isobutyl 4 Phenylnicotinonitrile and Its Structural Congeners

Multi-Component Reaction Approaches to 2-Aminonicotinonitriles

Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates portions of all starting materials, represent a highly efficient and atom-economical approach to complex molecules like 2-aminonicotinonitriles. um.edu.mt These reactions are prized for their operational simplicity and ability to rapidly generate molecular diversity. um.edu.mt A common MCR for this scaffold involves the condensation of an aldehyde, a ketone, malononitrile (B47326), and an ammonium (B1175870) source. researchgate.netmdpi.com

Catalyst-Free and Green Chemistry Synthetic Routes

In line with the principles of green chemistry, significant research has focused on developing synthetic routes that minimize waste and avoid the use of hazardous catalysts or solvents. nih.govrsc.org The synthesis of 2-aminopyridine (B139424) derivatives has been successfully achieved through catalyst-free, four-component methods. mdpi.comsemanticscholar.org In a typical procedure, a mixture of an appropriate ketone (e.g., 5-methyl-2-hexanone (B1664664) for the isobutyl group), an aldehyde (e.g., benzaldehyde), malononitrile, and an ammonium source like ammonium carbonate is stirred at room temperature under solvent-free conditions. mdpi.comsemanticscholar.org This approach is lauded for its mild reaction conditions, high yields, and environmentally friendly profile, offering a practical alternative to conventional methods. mdpi.com

The use of water as a solvent and biodegradable catalysts like cellulose (B213188) sulfuric acid or boric acid also represents a green approach to synthesizing 2-amino-4,6-diarylnicotinonitriles. mdpi.com These methods often result in high yields and simple product work-up, typically involving filtration and recrystallization. researchgate.netmdpi.com

Table 1: Examples of Green and Catalyst-Free Synthesis of 2-Aminonicotinonitrile Derivatives

| Aldehyde | Ketone | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Cl-benzaldehyde | Acetophenone (B1666503) | Ammonium carbonate, solvent-free, RT | High | semanticscholar.org |

| Various aromatic aldehydes | Acetophenone derivatives | Cellulose sulfuric acid, water | Good to high | researchgate.net |

| Various aromatic aldehydes | Acetophenone derivatives | Boric acid, microwave, solvent-free | High | mdpi.com |

Metal-Catalyzed (e.g., Copper Acetate (B1210297), Copper Nanoparticles) Condensation Strategies

Metal-based catalysts, particularly those using abundant and inexpensive metals like copper, have been instrumental in developing efficient synthetic routes for nitrogen-containing heterocycles. rutgers.eduresearchgate.net Copper(II) acetate (Cu(OAc)₂) is a versatile reagent used to catalyze various organic transformations, including the coupling of terminal alkynes and amination reactions. wikipedia.org In the context of 2-aminonicotinonitrile synthesis, copper-based systems can facilitate the necessary condensation and cyclization steps.

Copper-catalyzed cyclization of an oxime ester, serving as an enamine precursor, with malononitrile and aldehydes provides a one-pot reaction pathway to access 2-aminonicotinonitriles. acs.org Furthermore, copper oxide nanoparticles (Cu-NPs) have emerged as highly effective heterogeneous catalysts. Their high surface-area-to-volume ratio can lead to enhanced reaction rates and yields compared to bulk copper catalysts. wikipedia.org For instance, Cu-NPs supported on carbon have been used to catalyze the aerobic oxidation of alcohols in the presence of ammonia (B1221849) to form nitriles, a key functional group in the target molecule. Magnetic nanoparticles, such as silica-coated CoFe₂O₄, have also been employed as reusable catalysts for the four-component synthesis of 2-amino-4,6-diarylnicotinonitrile under microwave irradiation and solvent-free conditions, affording high yields in short reaction times. researchgate.net

Table 2: Metal-Catalyzed Syntheses of 2-Aminonicotinonitrile Congeners

| Catalyst | Reactants | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Copper | Oxime ester, malononitrile, aldehyde | One-pot reaction | Divergent synthesis | acs.org |

| CoFe₂O₄@SiO₂-SO₃H | Aromatic acetophenone, aldehyde, malononitrile, ammonium acetate | Microwave, solvent-free | Reusable magnetic nanocatalyst, high yield | researchgate.net |

Phase-Transfer Catalysis in the Synthesis of 2-Amino-4,6-diarylnicotinonitriles

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., liquid-liquid or solid-liquid). arkat-usa.org This is typically achieved using a phase-transfer agent, such as a quaternary ammonium salt, which transports a reactant from one phase to another where the reaction can occur. organic-chemistry.org

An efficient strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile has been developed using liquid-liquid phase-transfer catalysis. arkat-usa.org In one pathway, a 2-chloro-4,6-diarylnicotinonitrile precursor undergoes azidolysis with sodium azide (B81097) in a chlorobenzene-water biphasic system. arkat-usa.org The reaction is catalyzed by tricaprylmethylammonium chloride (Aliquat 336®), which facilitates the transfer of the azide anion to the organic phase. arkat-usa.org The resulting tetrazolo[1,5-a]pyridine-8-carbonitrile (B183946) intermediate is then chemoselectively reduced to the final 2-aminonicotinonitrile product. arkat-usa.org This methodology provides a valuable alternative, particularly as it can circumvent the use of expensive reagents like malononitrile in a one-pot variation starting from the 2-chloro precursor. arkat-usa.org

Stepwise Synthesis Protocols and Intermediate Derivatization

Stepwise syntheses, while often more labor-intensive than MCRs, provide greater control over the reaction pathway and allow for the isolation and purification of key intermediates. This approach is crucial for constructing complex or specifically substituted nicotinonitriles.

Chalcone-Based Synthetic Pathways

A prevalent and reliable two-step method for synthesizing 2-aminonicotinonitriles proceeds through a chalcone (B49325) intermediate. mdpi.comnih.gov Chalcones, or 1,3-diaryl-2-propen-1-ones, are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between an appropriate aldehyde and a ketone. mdpi.comnih.gov

For the synthesis of 2-amino-4,6-diarylnicotinonitriles, an acetophenone derivative is reacted with an aromatic aldehyde in the presence of a base like sodium hydroxide (B78521) in an alcoholic solvent. mdpi.com In the second step, the purified chalcone is reacted with malononitrile and an excess of ammonium acetate in a refluxing solvent such as absolute ethanol. mdpi.comresearchgate.net This step involves a Michael addition of the malononitrile anion to the chalcone's α,β-unsaturated system, followed by cyclization and aromatization to yield the final 2-aminonicotinonitrile structure. mdpi.com This pathway is highly modular, allowing for a wide variety of substituents on the final product by simply changing the starting aldehyde and ketone. mdpi.com

Table 3: Chalcone-Based Synthesis of 2-Aminonicotinonitriles

| Step 1: Reactants | Step 2: Reagents | Product Class | Reference |

|---|---|---|---|

| Acetophenones + Aldehydes (in NaOH/EtOH) | Malononitrile, Ammonium Acetate (in EtOH, reflux) | 2-Amino-4,6-diphenylnicotinonitriles | mdpi.com |

Transformation of Precursors (e.g., 2-Chloro-4,6-diarylnicotinonitrile)

Another important synthetic strategy involves the chemical modification of a pre-formed, functionalized pyridine (B92270) ring. A key example is the transformation of 2-chloro-4,6-diarylnicotinonitrile into its 2-amino analogue. arkat-usa.org The 2-chloro precursor can be synthesized by refluxing the corresponding 2-oxo-4,6-diaryl-1,2-dihydropyridine-3-carbonitrile with phosphoryl trichloride. arkat-usa.org

As described in the phase-transfer catalysis section (2.1.3), this 2-chloro derivative serves as a versatile starting material. arkat-usa.org The conversion to the 2-amino product can be achieved through a two-step sequence involving azidolysis to form a tetrazole intermediate, followed by reduction. researchgate.netarkat-usa.org Alternatively, a facile one-pot procedure can be conveniently carried out, transforming the 2-chloro-4,6-diarylnicotinonitrile directly to the 2-amino-4,6-diarylnicotinonitrile without the need to isolate intermediates, often under phase-transfer conditions. arkat-usa.org This precursor-based approach offers a distinct synthetic route that is complementary to the multi-component and chalcone-based methods.

Scalability and Continuous-Flow Synthesis Techniques for Nicotinonitrile Scaffolds

The industrial production of complex molecules like 2-amino-6-isobutyl-4-phenylnicotinonitrile (B6284884) and its structural analogs necessitates synthetic strategies that are not only efficient and high-yielding but also scalable and safe. Traditional batch-wise production methods often face challenges in terms of heat and mass transfer, reaction control, and safety, particularly for exothermic or fast reactions. Consequently, the pharmaceutical and chemical industries are increasingly turning to continuous-flow synthesis as a more robust and sustainable alternative.

Continuous-flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of pumps, tubes, and reactors. This technology offers numerous advantages over conventional batch processing, including enhanced heat exchange, precise control over reaction parameters (temperature, pressure, and residence time), improved safety profiles by minimizing the volume of hazardous materials at any given time, and streamlined integration of reaction and purification steps. researchgate.net The scalability of flow processes is often more straightforward than batch processes; instead of redesigning larger reactors, production can be increased by operating the system for longer durations or by running multiple systems in parallel. researchgate.net

The synthesis of 2-amino-4,6-diarylnicotinonitriles, which are structural congeners of this compound, has also been explored using innovative synthetic strategies that could be adapted to flow chemistry. A novel, efficient one-pot synthesis from 2-chloro-4,6-diarylnicotinonitrile was developed, avoiding the need for intermediate workup and isolation. arkat-usa.org Such one-pot procedures are particularly amenable to translation into continuous-flow systems, which can further enhance reaction efficiency and control.

Research into the continuous-flow synthesis of various organic compounds has highlighted significant improvements in yield and selectivity. For example, a continuous-flow microreaction process for the mononitration of aromatic compounds achieved high yields and excellent selectivity, demonstrating the potential for industrial-scale production. rsc.org The development of autonomous continuous-flow reactors, which integrate in-line analysis and feedback loops, represents the next frontier in scalable synthesis, enabling rapid optimization and on-demand manufacturing of complex molecules. osti.gov

The table below summarizes findings from studies on the synthesis of nicotinonitrile derivatives and related compounds, illustrating the conditions and outcomes that could be relevant for the scalable synthesis of this compound.

| Product | Starting Materials | Reaction Type | Conditions | Yield | Reference |

| 2-Bromo-4-methylnicotinonitrile | Acetone, Malononitrile, HBr | Multi-step continuous-flow | Flow reactor, elevated temperature and pressure | High | researchgate.net |

| 2-Amino-4,6-diarylnicotinonitrile | 2-Chloro-4,6-diarylnicotinonitrile, Sodium Azide, Phase-transfer catalyst | One-pot synthesis | Liquid-liquid phase transfer catalysis | Not specified | arkat-usa.org |

| Nitro-p-xylene | p-Xylene, Nitrating agent | Continuous-flow mononitration | Microreactor | 99.3% | rsc.org |

These examples underscore the potential of continuous-flow synthesis to revolutionize the production of nicotinonitrile scaffolds. By leveraging the principles of flow chemistry, it is conceivable to develop a highly efficient, scalable, and sustainable process for the synthesis of this compound, meeting the demands of both research and potential commercial applications. The precise control offered by flow reactors would be particularly advantageous in optimizing the reaction conditions to maximize the yield and purity of the target compound while ensuring operational safety.

Advanced Spectroscopic Characterization and Definitive Structural Elucidation of 2 Amino 6 Isobutyl 4 Phenylnicotinonitrile

Vibrational Spectroscopy (FT-IR) for Probing Characteristic Functional Groups (e.g., Amino, Nitrile Moieties)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 2-Amino-6-isobutyl-4-phenylnicotinonitrile (B6284884), the FT-IR spectrum is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural features.

The primary amino (-NH₂) group is anticipated to show two distinct stretching vibrations in the region of 3500-3300 cm⁻¹. These correspond to the asymmetric and symmetric stretching modes of the N-H bonds. The presence of a strong, sharp absorption band around 2230-2210 cm⁻¹ is a definitive indicator of the nitrile (-C≡N) group. The aromatic C-H stretching vibrations of the phenyl ring are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the isobutyl group would be observed just below 3000 cm⁻¹. Bending vibrations for the amino group and aromatic ring also provide further structural confirmation in the fingerprint region (below 1600 cm⁻¹).

Table 1: Expected FT-IR Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

|---|---|---|

| Amino (-NH₂) | 3500 - 3300 | Asymmetric & Symmetric Stretching |

| Nitrile (-C≡N) | 2230 - 2210 | Stretching |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H | 2960 - 2870 | Stretching |

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and integrations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

In the ¹H NMR spectrum of this compound, the protons of the phenyl group are expected to produce signals in the aromatic region (δ 7.0-8.0 ppm). The amino group protons would likely appear as a broad singlet. The isobutyl group will present a characteristic pattern: a doublet for the six equivalent methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the pyridine (B92270) ring.

The ¹³C NMR spectrum will complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The nitrile carbon is expected at a characteristic downfield shift (δ ~117-120 ppm). The carbons of the phenyl and pyridine rings will resonate in the aromatic region (δ ~110-160 ppm), while the carbons of the isobutyl group will appear in the aliphatic region (δ ~20-40 ppm).

Table 2: Expected ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Expected Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Phenyl-H | 7.0 - 8.0 | Multiplet | Aromatic protons |

| Amino-H | ~5.0 - 6.0 | Broad Singlet | -NH₂ |

| Isobutyl -CH₂- | ~2.7 | Doublet | Methylene protons |

| Isobutyl -CH- | ~2.1 | Multiplet | Methine proton |

| Isobutyl -CH₃ | ~0.9 | Doublet | Methyl protons |

| ¹³C NMR | Expected Chemical Shift (δ ppm) | Assignment | |

| Nitrile-C | 117 - 120 | -C≡N | |

| Aromatic/Pyridine-C | 110 - 160 | Phenyl and Pyridine carbons |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. For this compound (C₁₆H₁₇N₃), the expected exact mass of the molecular ion [M]⁺ would be approximately 263.1422 g/mol .

The fragmentation pattern observed in the mass spectrum offers further structural insights. Common fragmentation pathways would likely involve the loss of small molecules or radicals from the isobutyl chain, such as the loss of a methyl or an isopropyl radical. The stability of the aromatic pyridine core would likely result in it being a prominent fragment in the spectrum.

Integration of Spectroscopic Data with Quantum Chemical Calculations for Structural Validation

To achieve the highest level of confidence in the structural assignment, experimental spectroscopic data is often correlated with theoretical data generated from quantum chemical calculations. Methods like Density Functional Theory (DFT) can be used to optimize the geometry of this compound and predict its spectroscopic properties.

Theoretical calculations can provide predicted FT-IR vibrational frequencies and NMR chemical shifts. By comparing the calculated spectra with the experimental data, a detailed and validated structural assignment can be made. For instance, calculated ¹H and ¹³C NMR chemical shifts can be plotted against experimental values, and a strong linear correlation would provide robust validation of the proposed structure. This integrated approach is particularly valuable for complex molecules where spectral interpretation may be ambiguous.

Computational Chemistry and Theoretical Investigations of 2 Amino 6 Isobutyl 4 Phenylnicotinonitrile S Molecular Properties

Density Functional Theory (DFT) for Ground State Electronic Structure and Molecular Conformation

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a popular and versatile method, capable of providing high accuracy at a reasonable computational cost. For 2-Amino-6-isobutyl-4-phenylnicotinonitrile (B6284884), DFT calculations would be used to determine its most stable three-dimensional shape (molecular conformation) and the distribution of electrons within the molecule.

In a typical study, the geometry of the molecule would be optimized to find the lowest energy arrangement of its atoms. This optimized structure is crucial as it forms the basis for all other property calculations. Studies on analogous compounds, such as 2-amino-4,6-diphenylnicotinonitriles, have utilized DFT methods like B3LYP with a 6-311++g(d,p) basis set to achieve this. researchgate.net

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.net

HOMO: This orbital can be thought of as the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. For this compound, the HOMO would likely be distributed across the electron-rich amino group and the pyridine (B92270) ring.

LUMO: This is the innermost orbital that is empty of electrons. Its energy level relates to the ability to accept electrons. A lower LUMO energy indicates a better electron acceptor. The LUMO is often located over the electron-deficient nitrile group (-CN) and the aromatic rings.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small gap suggests that the molecule can be easily excited, which is relevant for its color, photophysical behavior, and potential reactivity. researchgate.net From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's behavior.

Table 1: Theoretical Reactivity Descriptors from DFT (Note: This table is illustrative of the parameters that would be calculated. No specific values for this compound are available.)

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |

| Electronegativity (χ) | -μ | Measures the power of an atom/group to attract electrons. |

DFT calculations can map the distribution of electron density across the this compound molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which shows regions of negative potential (rich in electrons, prone to electrophilic attack) and positive potential (poor in electrons, prone to nucleophilic attack). For this molecule, negative potential would be expected around the nitrogen of the nitrile and pyridine groups, while positive potential would be found near the amino hydrogens.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for investigating excited states. mdpi.com It allows for the simulation of how the molecule responds to time-varying electromagnetic fields, such as light, making it essential for understanding UV-visible absorption and fluorescence.

TD-DFT can calculate the energies required to promote an electron from an occupied orbital to an unoccupied one (electronic transitions). These calculated transition energies and their corresponding probabilities (oscillator strengths) can be used to simulate the molecule's UV-visible absorption spectrum. For a molecule like this compound, these spectra are expected to arise from π-π* transitions within the aromatic system and n-π* transitions involving the nitrogen atoms.

Similarly, by modeling the relaxation of the molecule from its first excited state back to the ground state, TD-DFT can simulate its fluorescence emission spectrum. mdpi.com Comparing the simulated spectra to experimental data is a key way to validate the computational model.

The photoluminescent properties of many organic molecules are highly dependent on their environment, particularly the polarity of the solvent. This phenomenon, known as solvatochromism, can be modeled using TD-DFT. By incorporating a solvent model (e.g., the Polarizable Continuum Model, PCM), calculations can be performed that account for the stabilizing or destabilizing effect of the solvent on the molecule's ground and excited states.

For donor-acceptor molecules like this compound, polar solvents typically stabilize the more polar excited state more than the ground state. This leads to a reduction in the energy gap and a "red shift" (a shift to longer wavelengths) in the emission spectrum. Studies on analogous compounds confirm that solvents like DMSO cause a significant red shift compared to less polar solvents like toluene. mdpi.com

Table 2: Illustrative Solvent Effects on Emission Wavelength (Note: This table illustrates a typical trend. No specific values for this compound are available.)

| Solvent | Polarity | Expected Emission Max (λem) |

| Toluene | Low | Shorter Wavelength (e.g., Blue-Green) |

| Tetrahydrofuran (THF) | Medium | Intermediate Wavelength |

| Methanol | High | Longer Wavelength |

| Dimethyl Sulfoxide (DMSO) | Very High | Longest Wavelength (e.g., Green-Yellow) |

Molecular Dynamics (MD) Simulations for Intermolecular Interactions and Condensed Phase Behavior

Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. Unlike quantum methods that focus on electron distribution, MD uses classical mechanics to simulate how a molecule and its surroundings (like solvent molecules or a biological target) behave and interact.

An MD simulation of this compound would involve placing the molecule in a simulated box, often filled with water molecules, and calculating the forces between all atoms. By solving Newton's equations of motion, the trajectory of every atom can be tracked over a period of nanoseconds to microseconds.

This approach is ideal for:

Analyzing Solvation: Observing how water molecules arrange themselves around the solute molecule and understanding the specific hydrogen bonds that form.

Studying Conformational Flexibility: Determining how the isobutyl chain and phenyl ring rotate and flex at a given temperature.

Investigating Intermolecular Interactions: Simulating how multiple molecules of this compound might aggregate in solution or how one molecule would bind to a protein or DNA. This is particularly useful in drug design to understand binding modes and affinities.

In Silico Molecular Docking and Interaction Profiling with Biological Macromolecules

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein or other biological macromolecule, to form a stable complex. mdpi.com This method is pivotal in drug discovery and medicinal chemistry for screening virtual libraries of compounds and predicting their binding affinity and mode of action. mdpi.com

Detailed research findings from in silico molecular docking and interaction profiling specifically for this compound with biological macromolecules are not available in the reviewed scientific literature. Studies on analogous compounds, such as other nicotinonitrile derivatives, have explored their interactions with various biological targets, including enzymes and receptors. nih.gov For instance, research on related nicotinonitrile-based compounds has investigated their potential as inhibitors of enzymes like GlcN-6-P synthase by predicting drug-receptor interactions through molecular docking. nih.gov These analyses typically involve calculating the binding energy, which indicates the strength of the interaction, and identifying the key amino acid residues within the protein's active site that form hydrogen bonds, hydrophobic interactions, or other types of non-covalent bonds with the ligand.

Without specific studies on this compound, it is not possible to provide a data table of its binding affinities and interacting residues with specific biological macromolecules. Such a table would typically be populated with data from docking simulations against various protein targets, as has been done for other novel compounds in computational drug design studies. nih.govasianpubs.org

Mechanistic Research into the Molecular Actions and Transformations of 2 Amino 6 Isobutyl 4 Phenylnicotinonitrile

Mechanistic Pathways of Nucleophilic Attack and Cyclization in Synthesis

The synthesis of 2-amino-6-isobutyl-4-phenylnicotinonitrile (B6284884), a substituted 2-aminonicotinonitrile, is typically achieved through a multi-component reaction, often a variation of the Thorpe-Ziegler reaction. This process elegantly constructs the substituted pyridine (B92270) ring in a single pot from simple precursors. The mechanism proceeds through a cascade of nucleophilic attacks and a final intramolecular cyclization.

The primary starting materials for this synthesis are:

An aldehyde (benzaldehyde)

A ketone (5-methyl-2-hexanone, which provides the isobutyl group)

A molecule with an active methylene (B1212753) group (malononitrile)

A basic catalyst (such as piperidine (B6355638) or an alkoxide)

The mechanistic sequence can be detailed as follows:

Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aldehyde (benzaldehyde) and the active methylene compound (malononitrile). The base deprotonates malononitrile (B47326) to form a resonance-stabilized carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. Subsequent dehydration yields an unsaturated dinitrile, benzylidenemalononitrile.

Michael Addition: The second phase involves a Michael addition. The base abstracts an α-proton from the ketone (5-methyl-2-hexanone) to generate an enolate. This enolate anion then performs a nucleophilic attack on the β-carbon of the previously formed benzylidenemalononitrile. This 1,4-conjugate addition results in a new, larger open-chain intermediate.

Intramolecular Cyclization and Tautomerization: The crucial ring-forming step is an intramolecular cyclization. A nucleophilic attack occurs from the amino group (formed after tautomerization of the intermediate) onto one of the nitrile groups. This attack is sterically and electronically favored, leading to the formation of a six-membered dihydropyridine (B1217469) ring.

Aromatization: The dihydropyridine intermediate is not stable and readily undergoes oxidation (often by losing a hydrogen molecule or through air oxidation) to achieve the thermodynamically stable aromatic nicotinonitrile ring system. This final step yields the target compound, this compound.

This one-pot synthesis is highly efficient, demonstrating atom economy by building a complex molecular architecture from simple, readily available precursors through a sequence of predictable nucleophilic reactions.

Understanding Fluorescence Quenching and Turn-On/Off Mechanisms in Sensing Applications

The this compound scaffold possesses inherent fluorescence properties due to its extended π-conjugated system, incorporating the phenyl ring and the substituted pyridine core. These properties make it a candidate for use in fluorescent sensors, where the fluorescence intensity is modulated by the presence of a specific analyte. The underlying principles of this modulation are "turn-off" and "turn-on" mechanisms. researchgate.net

Fluorescence Quenching ("Turn-Off") Mechanisms: In a "turn-off" sensor, the inherent fluorescence of the nicotinonitrile compound is diminished or "quenched" upon binding with a target analyte. researchgate.net Several photophysical processes can be responsible for this phenomenon:

Photoinduced Electron Transfer (PET): This is a common mechanism where the excited fluorophore (the nicotinonitrile derivative) transfers an electron to the analyte (quencher), or vice-versa. mdpi.com For instance, if the nicotinonitrile compound binds to an electron-deficient species (like nitroaromatic compounds or certain metal cations), the electron-rich amino-phenyl moiety can act as an electron donor, leading to PET and quenching the fluorescence. nih.govnih.gov

Fluorescence Resonance Energy Transfer (FRET): In this process, energy is transferred non-radiatively from the excited fluorophore to a nearby acceptor molecule (the analyte), provided their emission and absorption spectra overlap. This de-excites the fluorophore without photon emission, causing quenching.

Static Quenching: This occurs when the fluorophore and the quencher form a non-fluorescent complex on the ground state. researchgate.net This alters the absorption spectrum of the fluorophore and prevents it from emitting light upon excitation. researchgate.net

Fluorescence Restoration ("Turn-On") Mechanisms: A "turn-on" sensor is often preferred as it produces a signal against a dark background, enhancing sensitivity. researchgate.net These systems are typically designed as "off-on" switches, where a quenching mechanism is initially active and is subsequently inhibited by the analyte. mdpi.com

For example, a system could be designed where the nicotinonitrile's fluorescence is initially quenched by a covalently linked quencher via PET. When the target analyte is introduced, it might selectively bind to the quencher or the fluorophore, disrupting the steric and electronic conditions required for PET. nih.gov This disruption blocks the quenching pathway, and the native fluorescence of the this compound core is restored or "turned on." mdpi.comnih.gov

| Mechanism | Description | Sensor Type | Governing Principle |

|---|---|---|---|

| Photoinduced Electron Transfer (PET) | Electron transfer between the excited fluorophore and the analyte. | Turn-Off / Off-On | The analyte binding facilitates or inhibits electron transfer. mdpi.com |

| Fluorescence Resonance Energy Transfer (FRET) | Non-radiative energy transfer from the fluorophore to the analyte. | Turn-Off | Requires spectral overlap and close proximity. |

| Static Quenching | Formation of a non-fluorescent ground-state complex. researchgate.net | Turn-Off | Changes in the absorption spectrum are often observed. researchgate.net |

| Inhibition of Quenching | Analyte interaction prevents a pre-existing quenching mechanism. | Turn-On | Analyte disrupts the fluorophore-quencher interaction. nih.gov |

Elucidation of Adsorption and Passivation Mechanisms in Corrosion Inhibition

Organic compounds containing heteroatoms and π-electrons, such as this compound, are effective corrosion inhibitors for metals in acidic environments. bohrium.com The mechanism of protection involves the adsorption of the inhibitor molecules onto the metal surface, creating a passivating film that isolates the metal from the corrosive medium. researchgate.net This adsorption process is not a simple surface coating but a complex interaction involving multiple mechanisms.

Adsorption Mechanisms: The inhibitor molecules displace water molecules from the metal surface and adhere to it through two primary modes of interaction:

Physical Adsorption (Physisorption): This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface may be positively charged, while the inhibitor can become protonated (e.g., at the amino group), leading to electrostatic attraction mediated by anions (like Cl⁻) already adsorbed on the surface. mdpi.com

Chemical Adsorption (Chemisorption): This is a stronger form of adsorption involving the sharing of electrons or the formation of coordinate covalent bonds between the inhibitor and the metal. The vacant d-orbitals of the metal (e.g., iron in steel) can accept electrons from the inhibitor molecule. The rich electron centers in this compound, namely the nitrogen atoms of the amino and nitrile groups, and the π-electrons of the phenyl and pyridine rings, serve as active sites for this charge transfer. bohrium.comresearchgate.net This results in a stable, protective film on the metal surface. mdpi.com

Passivation and Inhibition Action: The adsorbed layer of this compound acts as a physical barrier, blocking the active sites on the metal where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) would otherwise occur. Such inhibitors that affect both anodic and cathodic reactions are known as mixed-type inhibitors. bohrium.comdntb.gov.ua The effectiveness of the inhibition is dependent on the degree of surface coverage, which in turn is related to the inhibitor's concentration, temperature, and chemical structure. researchgate.net

The adsorption behavior of such inhibitors often follows the Langmuir adsorption isotherm , which relates the surface coverage to the concentration of the inhibitor in the solution. bohrium.comresearchgate.net This model assumes the formation of a monolayer of inhibitor molecules on the metal surface.

| Parameter | Significance | Typical Observation |

|---|---|---|

| Inhibition Efficiency (IE%) | Measures the percentage reduction in corrosion rate. | Increases with inhibitor concentration. bohrium.comresearchgate.net |

| Surface Coverage (θ) | Fraction of the metal surface covered by the inhibitor. | Determines the effectiveness of the protective film. |

| Adsorption Isotherm | Describes the equilibrium between adsorbed and dissolved inhibitor. | Often fits the Langmuir model for heterocyclic inhibitors. bohrium.com |

| Type of Inhibition | Indicates which corrosion reaction (anodic, cathodic, or both) is suppressed. | Nicotinonitrile derivatives often act as mixed-type inhibitors. bohrium.com |

Kinetic and Thermodynamic Aspects of Reaction Processes Involving the Nicotinonitrile Core

To fully understand the chemical behavior of this compound, it is essential to analyze the kinetic and thermodynamic parameters that govern its reactions. Thermodynamics determines the spontaneity and equilibrium position of a reaction, while kinetics describes the rate at which it occurs. europeanpharmaceuticalreview.com

Thermodynamic Considerations: The thermodynamics of a reaction involving the nicotinonitrile core, such as its adsorption onto a metal surface or its participation in a chemical transformation, is described by state functions like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

Gibbs Free Energy of Adsorption (ΔG°ads): This is a critical parameter in corrosion studies. A negative value of ΔG°ads indicates that the adsorption of the inhibitor on the metal surface is a spontaneous process. bohrium.com The magnitude of ΔG°ads also provides insight into the mechanism: values around -20 kJ/mol or less are typically associated with physisorption, while values of -40 kJ/mol or more negative suggest chemisorption. bohrium.com

Enthalpy of Adsorption (ΔH°ads): This indicates whether the adsorption process is exothermic (negative ΔH) or endothermic (positive ΔH).

Entropy of Adsorption (ΔS°ads): This reflects the change in randomness at the interface during adsorption. An increase in entropy can occur if the adsorption process displaces a greater number of ordered water molecules from the surface.

Kinetic Analysis: Kinetics provides information about the reaction pathway and the factors influencing its speed. For reactions involving the nicotinonitrile core, key kinetic parameters include:

Rate Constant (k): Quantifies the speed of a reaction. For corrosion inhibition, lower corrosion rates in the presence of the inhibitor indicate a successful reduction in the kinetics of the corrosion process. researchgate.net

Activation Energy (Ea): This is the minimum energy required for a reaction to occur. In corrosion, an effective inhibitor typically increases the activation energy of the corrosion process, thereby slowing it down. For chemisorption, the inhibition efficiency may increase with temperature, which is contrary to physisorption where efficiency usually decreases with temperature. bohrium.com

Reaction Order: Describes how the reaction rate depends on the concentration of reactants.

By studying these parameters, researchers can build a comprehensive model of how this compound behaves in various chemical environments, from its synthesis to its application as a functional material. nih.govresearchgate.net

| Parameter | Symbol | Significance in a Reaction Process |

|---|---|---|

| Gibbs Free Energy | ΔG | Determines the spontaneity of the process (negative ΔG is spontaneous). europeanpharmaceuticalreview.com |

| Enthalpy | ΔH | Represents the heat change (exothermic or endothermic). europeanpharmaceuticalreview.com |

| Entropy | ΔS | Measures the change in disorder or randomness. europeanpharmaceuticalreview.com |

| Activation Energy | Ea | The energy barrier that must be overcome for a reaction to proceed. nih.gov |

| Rate Constant | k | A proportionality constant in the rate law that reflects the reaction's intrinsic speed. nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Amino 6 Isobutyl 4 Phenylnicotinonitrile Derivatives

Correlation of Substituent Effects with Biological Activities (e.g., Antimicrobial, Antiproliferative Potencies)

The biological activities of 2-aminonicotinonitrile derivatives are significantly influenced by the nature and position of substituents on the pyridine (B92270) and phenyl rings. Structure-activity relationship (SAR) studies on analogous compounds reveal key correlations between structural modifications and their antimicrobial and antiproliferative potencies.

Antimicrobial Activity:

Research on various 2-aminonicotinonitrile derivatives has demonstrated their potential as antimicrobial agents. researchgate.networldnewsnaturalsciences.com Studies on compounds with different aryl groups at the C-6 position and a substituted imidazole (B134444) at the C-4 position show that the antimicrobial activity is sensitive to the substitution pattern on the aryl ring. worldnewsnaturalsciences.com For instance, derivatives have been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.networldnewsnaturalsciences.com

The antimicrobial efficacy of these compounds is often compared to standard drugs like Ampicillin, Chloramphenicol, and Norfloxacin. researchgate.net The presence of different substituents on the aryl ring at the C-6 position can modulate the activity, with some derivatives showing moderate to good inhibition zones against various bacterial and fungal strains. researchgate.net

Table 1: Antimicrobial Activity of Selected 2-Amino-6-aryl-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)nicotinonitrile Derivatives worldnewsnaturalsciences.com

| Compound | R (Substituent on 6-aryl group) | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. A. niger |

| 2a | H | 14 | 16 | 15 |

| 2b | 4-CH₃ | 15 | 17 | 16 |

| 2c | 4-OCH₃ | 16 | 18 | 17 |

| 2d | 4-Cl | 17 | 19 | 18 |

| 2e | 4-Br | 18 | 20 | 19 |

| 2f | 2,4-di-Cl | 19 | 21 | 20 |

| Ampicillin | - | 24 | 22 | - |

| Chloramphenicol | - | 26 | 25 | - |

| Fluconazole | - | - | - | 24 |

This table is representative of SAR trends in related nicotinonitrile structures and the data does not pertain directly to 2-Amino-6-isobutyl-4-phenylnicotinonitrile (B6284884) derivatives.

Antiproliferative Potency:

The antiproliferative activity of 2-aminonicotinonitrile derivatives has been a significant area of investigation. mdpi.comnih.gov Studies on the closely related 2-amino-4,6-diphenylnicotinonitriles (APNs) have shown that substituents on the phenyl rings play a crucial role in their cytotoxicity against cancer cell lines. mdpi.com

For example, a derivative with a 4-chlorophenyl group at the C-4 position demonstrated exceptional cytotoxicity against breast cancer cell lines, even surpassing the potency of the standard drug Doxorubicin. mdpi.com In contrast, the unsubstituted parent compound, 2-amino-4,6-diphenylnicotinonitrile, exhibited weak activity. mdpi.com This highlights the profound impact of electron-withdrawing groups on antiproliferative potency. Another derivative with a 4-methoxyphenyl (B3050149) group also showed potent activity. mdpi.com

Table 2: Antiproliferative Activity of Selected 2-Amino-4,6-diphenylnicotinonitrile Derivatives against Breast Cancer Cell Lines mdpi.com

| Compound | Substituent at C4-phenyl | Substituent at C6-phenyl | IC₅₀ (μM) vs. MDA-MB-231 | IC₅₀ (μM) vs. MCF-7 |

| 1 | H | H | 78.28 ± 3.9 | > 100 |

| 2 | H | 3-OCH₃ | 8.01 ± 0.5 | 16.20 ± 1.3 |

| 3 | 4-Cl | H | 4.31 ± 0.2 | 3.99 ± 0.2 |

| 4 | H | 4-Cl | 6.93 ± 0.4 | 5.59 ± 0.3 |

| Doxorubicin | - | - | 5.23 ± 0.3 | 4.87 ± 0.2 |

This table illustrates SAR in a related series of nicotinonitriles. The data does not directly represent this compound derivatives.

Modulation of Photophysical Characteristics through Structural Modifications

The photophysical properties of 2-aminonicotinonitrile derivatives, particularly their fluorescence, are highly tunable through structural modifications. nih.govmanipal.edu The emission characteristics are sensitive to both the electronic nature of the substituents and the polarity of the solvent environment. mdpi.com

Studies on analogous diphenyl derivatives show that these compounds typically exhibit blue emission in solvents like dichloromethane. nih.gov The core pyridine structure largely governs the fundamental photophysical properties, with aryl substituents having a more modulatory role. nih.gov The introduction of electron-donating or electron-withdrawing groups on the phenyl rings can lead to shifts in the emission spectra. mdpi.com

For instance, in a series of 2-amino-4,6-diphenylnicotinonitriles, a slight red shift (bathochromic shift) is observed in polar solvents and with electron-withdrawing groups. mdpi.com This solvatochromism is attributed to the change in the dipole moment of the molecule in the excited state compared to the ground state. mdpi.com Compounds with higher dipole moments tend to exhibit a more pronounced red shift in highly polar solvents like DMSO. mdpi.com These tunable fluorescence properties make such compounds promising candidates for applications as fluorescent probes and in optical sensors. mdpi.com

Table 3: Photophysical Properties of Selected 2-Amino-4,6-diphenylnicotinonitrile Derivatives in Dichloromethane (DCM) nih.gov

| Compound | Substituent at C4-phenyl | Substituent at C6-phenyl | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_f) |

| A | H | H | 365 | 460 | 0.12 |

| B | 4-OCH₃ | H | 370 | 465 | 0.15 |

| C | 4-Cl | H | 368 | 462 | 0.10 |

| D | H | 4-OCH₃ | 372 | 470 | 0.16 |

| E | H | 4-Cl | 367 | 463 | 0.09 |

This table is based on data for related nicotinonitrile structures to illustrate general SPR trends and does not represent specific values for this compound derivatives.

Strategic Design Principles for Optimized Performance in Specific Applications

The design of 2-aminonicotinonitrile derivatives for specific applications, such as anticancer agents or fluorescent probes, relies on a clear understanding of the SAR and SPR principles.

For the development of potent antiproliferative agents , a key strategy involves the introduction of specific substituents to enhance interaction with biological targets and improve pharmacokinetic properties. For example, the incorporation of a halogen, such as chlorine, on the phenyl ring has been shown to significantly increase cytotoxic activity. mdpi.com The position of the substituent is also critical, as seen in the differential activity of regioisomers. nih.gov Therefore, a rational design approach would involve exploring various substitutions on both the phenyl and isobutyl groups of the this compound scaffold to optimize antiproliferative potency.

In the design of fluorescent sensors , the primary goal is to modulate the photophysical properties to achieve desired characteristics such as high quantum yield, sensitivity to the local environment, and specific emission wavelengths. mdpi.com Strategic modifications include the introduction of electron-donating or electron-withdrawing groups to fine-tune the intramolecular charge transfer (ICT) character of the molecule. manipal.edu This allows for the development of probes that can report on changes in polarity, viscosity, or the presence of specific analytes. mdpi.com The isobutyl group on the this compound core would influence the solubility and potentially the aggregation behavior, which are important considerations in the design of fluorescent probes.

Stereoelectronic Influences on Molecular Recognition and Reactivity

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties and reactivity, are crucial in understanding the behavior of 2-aminonicotinonitrile derivatives. wikipedia.org These effects arise from the interaction of bonding and non-bonding orbitals and can dictate molecular conformation, reactivity, and interactions with biological targets. imperial.ac.uk

In the context of molecular recognition, the specific three-dimensional arrangement of the isobutyl and phenyl groups, along with the amino and nitrile functionalities, creates a unique electronic and steric profile. The lone pairs of the amino group and the nitrogen of the nitrile group, as well as the pi-systems of the pyridine and phenyl rings, can participate in various non-covalent interactions such as hydrogen bonds and pi-pi stacking. nih.gov

The reactivity of the nicotinonitrile core is also governed by stereoelectronic factors. For example, the orientation of orbitals can influence the susceptibility of the nitrile group to nucleophilic attack or the basicity of the amino group. nih.gov These subtle electronic interactions, which are dependent on the conformation of the molecule, can have a significant impact on the binding affinity of the molecule to a receptor or enzyme active site. wikipedia.orgnih.gov A favorable alignment of donor and acceptor orbitals between the molecule and its biological target can lead to enhanced binding and, consequently, higher biological activity. imperial.ac.uk Therefore, considering stereoelectronic effects is essential in the rational design of new derivatives with optimized biological or photophysical functions.

Advanced Applications of 2 Amino 6 Isobutyl 4 Phenylnicotinonitrile in Chemical Technology and Materials Science

Development of Fluorescent Probes and Chemosensors for Analytical Applications

The inherent photophysical properties of the 2-aminonicotinonitrile core, characterized by strong fluorescence, make it an excellent candidate for the development of sensitive analytical tools. Variations in the substituents at the 4- and 6-positions of the pyridine (B92270) ring allow for the fine-tuning of these fluorescent properties.

Derivatives of 2-aminonicotinonitrile have emerged as exceptionally sensitive fluorescent molecular sensors for monitoring the real-time progress of various photopolymerization reactions. nih.govresearchgate.netrsc.org These probes offer significant advantages over commercially available sensors. nih.govresearchgate.netrsc.org

Mechanism of Action: The fluorescence of these compounds is highly sensitive to the local microenvironment, particularly its viscosity. During polymerization, the viscosity of the monomer medium increases substantially as it converts into a solid polymer. This change in viscosity restricts the intramolecular rotational motions of the fluorescent probe, leading to a significant increase in its fluorescence quantum yield and a shift in the emission spectrum. By monitoring the changes in fluorescence intensity or the spectral shift, one can precisely track the degree of monomer conversion in real-time.

Research Findings:

Studies on a series of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives have demonstrated their superior performance in monitoring free-radical, thiol-ene, and cationic polymerization processes. nih.govrsc.org

These probes exhibit much higher sensitivity compared to commercial standards like 7-diethylamino-4-methylcoumarin (B84069) (Coumarin 1). nih.govresearchgate.net

Beyond simply monitoring, these nicotinonitrile derivatives can also act as photosensitizers, accelerating cationic photopolymerization initiated by diphenyliodonium (B167342) salts, especially under near-UV light (e.g., 365 nm). nih.govrsc.org This dual functionality makes them highly valuable in the formulation of advanced photocurable materials. nih.gov

| Application Feature | Description | Relevant Compound Class |

| Sensing Mechanism | Change in fluorescence intensity and wavelength due to viscosity changes during polymerization. | 2-amino-4,6-diphenyl-pyridine-3-carbonitriles |

| Monitored Processes | Free-radical, thiol-ene, and cationic photopolymerization. | 2-amino-4,6-diphenyl-pyridine-3-carbonitriles |

| Key Advantage | Higher sensitivity than commercial probes and dual role as photosensitizer. | 2-amino-4,6-diphenyl-pyridine-3-carbonitriles |

The 2-aminonicotinonitrile structure contains multiple nitrogen atoms (from the amino, nitrile, and pyridine ring groups) that can act as coordination sites for metal ions. This chelating ability is the fundamental principle behind its potential use as a chemosensor. The binding of a metal ion to the molecule can significantly alter its electronic structure, leading to a detectable change in its color (colorimetric sensing) or fluorescence properties (fluorometric sensing).

While specific studies on 2-Amino-6-isobutyl-4-phenylnicotinonitrile (B6284884) for this purpose are not prominent, related heterocyclic systems demonstrate the viability of this approach. For instance, dihydropyridine-based chemosensors have shown excellent sensitivity and selectivity for detecting heavy metal ions like Cu²⁺ and Fe³⁺. nih.gov The interaction with the metal ion quenches the sensor's fluorescence, providing a clear "turn-off" signal. nih.gov Similarly, the cyanopyridine moiety is known to act as a Lewis base, coordinating to metal centers. mdpi.com This suggests that this compound could be developed into a selective sensor for specific metal ions, an area ripe for future research.

Role as Corrosion Inhibitors for Metallic Substrates

Organic compounds containing heteroatoms (such as nitrogen, oxygen, and sulfur) and π-electrons in aromatic or multiple bonds are often effective corrosion inhibitors for metals in acidic environments. These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

This compound possesses the key structural features of an effective corrosion inhibitor:

Multiple Nitrogen Atoms: The amino group, pyridine ring nitrogen, and nitrile nitrogen provide active sites with lone pair electrons that can coordinate with the vacant d-orbitals of iron atoms on a steel surface.

Aromatic Rings: The phenyl group and the pyridine ring contribute a high density of π-electrons, which facilitates strong adsorption onto the metal surface.

Studies on other nitrogen-rich organic compounds confirm this principle. For example, aminoantipyrine derivatives and thiosemicarbazides have demonstrated high inhibition efficiency for steel in hydrochloric acid by forming a stable, mixed chemical and physical adsorbed layer. acs.orgkfupm.edu.sa Research on 2-Amino-5-nitro-4,6-diarylcyclohex-1-ene-1,3,3-tricarbonitriles, which share a similar aminonitrile functional group, also shows their effectiveness as corrosion inhibitors for mild steel. researchgate.net Therefore, it is highly probable that this compound could serve as an effective corrosion inhibitor, though experimental validation is required.

Exploration in Optoelectronic Materials and Devices

The strong fluorescence and tunable photophysical properties of 2-aminonicotinonitrile derivatives make them attractive for applications in optoelectronics. mdpi.com The ability to modify the emission wavelength by changing the substituents on the core structure is particularly valuable for creating materials for Organic Light Emitting Diodes (OLEDs), optical sensors, and energy transfer systems. mdpi.com

Research on 2-amino-4,6-diphenylnicotinonitriles has shown that their fluorescence emission is sensitive to solvent polarity, indicating a charge-transfer character in their excited state. mdpi.com This property is crucial for the design of environmentally sensitive probes and materials for optoelectronic devices. The high fluorescence quantum yields observed in some derivatives suggest their potential as efficient emitters in OLEDs. The exploration of this compound and its analogues in this field could lead to the development of novel materials for advanced lighting and display technologies.

Utilization as Versatile Synthons for Advanced Heterocyclic Systems

The 2-aminonicotinonitrile framework is a highly versatile building block (synthon) in organic synthesis for the construction of more complex, fused heterocyclic ring systems. The presence of adjacent amino and nitrile functional groups allows for a variety of cyclization reactions.

This scaffold is a classic precursor for the synthesis of pyridopyrimidines, which are important pharmacophores found in many biologically active compounds. The reaction typically involves condensation of the amino group with a suitable reagent, followed by an intramolecular cyclization involving the nitrile group. For example, β-aminocrotononitrile, a simpler aminonitrile, is widely used to prepare a variety of polysubstituted pyridines and fused N-heterocycles like pyrido[2,3-d]pyrimidines and 1,8-naphthyridines. researchgate.net The use of aminoazoles in diversity-oriented synthesis highlights the power of amino-substituted heterocycles to generate libraries of complex molecules for drug discovery and materials science. frontiersin.org

Given this established reactivity, this compound serves as a valuable intermediate for synthesizing novel, complex heterocyclic structures with potential applications in medicinal chemistry and materials science.

Intellectual Property and Patent Landscape Surrounding 2 Aminonicotinonitrile Chemistry

Analysis of Key Patent Applications and Granted Patents

A review of the patent landscape reveals a focus on the therapeutic applications of substituted 2-aminonicotinonitrile derivatives, particularly as inhibitors of various enzymes and modulators of protein-protein interactions. While a patent specifically claiming "2-Amino-6-isobutyl-4-phenylnicotinonitrile" has not been identified, numerous patents protect broader genera of compounds that would encompass this molecule.

Key patent applications and granted patents in this area often claim substituted nicotinonitrile compounds as modulators of E3 ligases, which are crucial components of the ubiquitin-proteasome system and are implicated in diseases such as cancer. For instance, international patent application WO2021236636A1 and its US counterpart US20210363116A1 describe a broad class of substituted nicotinonitrile compounds for this purpose. These patents typically define a generic structure with variable substituents at the 4- and 6-positions of the nicotinonitrile core, allowing for a wide range of alkyl and aryl groups.

Another significant area of patenting for related structures involves their use as kinase inhibitors. For example, patent application WO2017049221A1 discloses substituted pyridine (B92270) compounds, including those derived from a 2-aminonicotinonitrile core, as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a key signaling molecule in the inflammatory process, making its inhibitors promising candidates for the treatment of various inflammatory and autoimmune diseases.

Furthermore, patent EP2879914A1 describes 2-aminopyridine (B139424) derivatives, a class that includes 2-aminonicotinonitriles, as activators of caspases and inducers of apoptosis. This application highlights the potential of these compounds in cancer therapy by promoting programmed cell death in tumor cells.

A representative, though not exhaustive, list of relevant patent documents is provided in the table below.

| Patent/Application Number | Title | Assignee/Applicant | Therapeutic Area/Application |

| WO2021236636A1 | Substituted nicotinonitrile compounds as modulators of an E3 ligase and methods of use thereof | Arvinas Operations, Inc. | Oncology, inflammatory diseases |

| US20210363116A1 | Substituted nicotinonitrile compounds as modulators of an E3 ligase and methods of use thereof | Arvinas Operations, Inc. | Oncology, inflammatory diseases |

| WO2017049221A1 | Substituted pyridine compounds as IRAK4 inhibitors and uses thereof | Genentech, Inc. | Inflammatory diseases, autoimmune diseases, oncology |

| EP2879914A1 | 2-Aminopyridine derivatives as activators of caspases and inducers of apoptosis | Merck Sharp & Dohme Corp. | Oncology |

| US3917624A | Process for producing 2-amino-nicotinonitrile intermediates | American Cyanamid Company | Herbicidal agents (intermediate synthesis) |

Novelty and Inventive Step in Patented Synthetic Routes and Applications

The novelty and inventive step in the patents surrounding 2-aminonicotinonitrile derivatives generally lie in three main areas: the novelty of the chemical entities themselves, the inventive synthetic routes to prepare these compounds, and their novel therapeutic applications.

Novelty of Chemical Structures: The core 2-aminonicotinonitrile scaffold is well-established. Therefore, the novelty of new patent applications often resides in the specific combination of substituents at various positions of the pyridine ring. For a compound like "this compound," the novelty would be argued based on the unique substitution pattern and the unexpected properties that arise from it. Patents typically claim a Markush structure, a generic chemical structure that encompasses a large number of related compounds, to protect a series of novel molecules.

Inventive Synthetic Routes: While the fundamental synthesis of the 2-aminonicotinonitrile core is known, for instance through the condensation of a β-enaminonitrile with a dicarbonyl compound, patents may claim novel and inventive modifications to this process. This can include the use of new catalysts, solvent systems, or starting materials that lead to improved yields, higher purity, or enable the synthesis of previously inaccessible derivatives. For example, a patent might claim a specific multi-step synthesis that allows for the controlled introduction of the isobutyl and phenyl groups onto the nicotinonitrile ring system, which could be non-obvious to one skilled in the art.

Novel Therapeutic Applications: A significant aspect of the inventive step lies in the discovery of a new and unexpected biological activity for a known or novel compound. For instance, while some 2-aminonicotinonitrile derivatives were initially explored as herbicides, later patents have demonstrated their efficacy as potent and selective inhibitors of specific enzymes like kinases or as modulators of protein-protein interactions. The discovery that a particular substitution pattern, such as a 4-phenyl and 6-isobutyl substitution, confers high affinity and selectivity for a specific therapeutic target like an E3 ligase or IRAK4 would constitute a significant inventive step.

Implications of Patent Protection for Future Research and Development

The extensive patenting in the field of 2-aminonicotinonitrile chemistry has several important implications for future research and development.

Direction of Research: The existing patent landscape strongly influences the direction of new research. The focus on specific therapeutic targets like kinases and E3 ligases in recent patents will likely spur further investigation into the potential of 2-aminonicotinonitrile derivatives in these areas. Researchers will be encouraged to design and synthesize new analogs that fall outside the scope of existing patents while potentially exhibiting improved properties.

Freedom to Operate: For academic and commercial researchers, the dense patent landscape presents a "freedom to operate" challenge. Before initiating a new research program or commercializing a new compound, a thorough patent search and analysis are necessary to avoid infringing on existing patents. This can be a complex and costly process. The broad Markush claims in many patents can make it difficult to determine whether a newly designed molecule is truly novel and non-obvious.

Opportunities for Innovation: Despite the challenges, the patent landscape also reveals opportunities for innovation. Gaps in the patent coverage may exist, for example, in unexplored therapeutic areas or for novel synthetic methodologies. The expiration of older patents, such as those related to the fundamental synthesis of the 2-aminonicotinonitrile core, can also open up new avenues for research and commercialization. Furthermore, the detailed biological data disclosed in patent applications can provide valuable starting points for new drug discovery programs, even if the claimed compounds themselves are protected.

Q & A

Q. What are the recommended synthetic methodologies for 2-Amino-6-isobutyl-4-phenylnicotinonitrile, and how do reaction conditions influence yield and purity?

The synthesis typically employs multicomponent reactions (MCRs) involving aromatic aldehydes, substituted acetophenones, malononitrile, and ammonium acetate. Key considerations include:

- Catalyst selection : Ammonium acetate acts as a dual catalyst and nitrogen source, with optimal loading at 1.5–2.0 equivalents to minimize side reactions .

- Solvent systems : Ethanol or methanol under reflux (70–80°C) achieves higher yields (>75%) compared to aprotic solvents due to improved solubility of intermediates .

- Workup protocols : Precipitation in ice-cwater followed by recrystallization from ethanol enhances purity (>95% by HPLC) by removing unreacted malononitrile .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of:

- X-ray crystallography : Resolve dihedral angles between the pyridine core and substituents (e.g., isobutyl vs. phenyl groups) to confirm stereoelectronic properties. For example, analogous compounds show dihedral angles of 55–75° between aromatic rings .

- Spectroscopic techniques :

- FT-IR : Detect NH₂ stretching (~3400 cm⁻¹) and nitrile absorption (~2220 cm⁻¹) .

- ¹H NMR : Aromatic protons appear as multiplet signals at δ 7.2–7.8 ppm, while the isobutyl group shows distinct δ 1.2–2.1 ppm splitting .

Q. What are the stability profiles of this compound under varying storage conditions?

- Thermal stability : Decomposition initiates at ~180°C (TGA data), suggesting storage below 25°C in inert atmospheres .

- Light sensitivity : UV-Vis studies indicate photodegradation under prolonged UV exposure (>48 hrs), necessitating amber glassware for long-term storage .

Advanced Research Questions

Q. How do substituent electronic effects (e.g., isobutyl vs. chlorophenyl) modulate the compound’s reactivity in medicinal chemistry applications?

- Electron-donating groups (e.g., isobutyl) : Enhance nucleophilic aromatic substitution (SNAr) at the pyridine C-4 position, critical for designing kinase inhibitors .

- Steric effects : The isobutyl group reduces π-π stacking efficiency with target proteins compared to planar substituents (e.g., phenyl), as shown in molecular docking simulations .

Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge transfer interactions. For analogous nitriles, HOMO-LUMO gaps of ~4.5 eV correlate with moderate bioactivity .

- Molecular Dynamics (MD) : Simulate interactions with ATP-binding pockets (e.g., EGFR kinase) using AMBER or GROMACS, focusing on hydrogen bonding with conserved residues (e.g., Lys721) .

Q. How can researchers address challenges in characterizing reactive intermediates during the synthesis of this compound?

- In-situ monitoring : Use HPLC-MS to track intermediates like enaminonitriles, which are prone to cyclization under acidic conditions .

- Quenching protocols : Rapid cooling to 0°C and addition of NaHCO₃ stabilizes intermediates prior to isolation .

Q. What analytical strategies resolve contradictions in reported crystallographic data for nicotinonitrile derivatives?

- Multi-technique validation : Cross-reference X-ray data with PXRD and solid-state NMR to distinguish polymorphism from experimental artifacts. For example, discrepancies in dihedral angles (~5–10°) between studies may arise from crystal packing effects .

- SHELX refinement : Optimize hydrogen atom positioning using ISOR and DELU restraints to reduce R-factor errors (<5%) .

Q. How does the nitrile group’s electronic nature influence regioselective functionalization in downstream derivatization?

- Nitrile as an electron-withdrawing group (EWG) : Directs electrophilic attacks to the C-5 position of the pyridine ring, as evidenced by bromination studies with NBS .

- Click chemistry compatibility : The nitrile group does not interfere with CuAAC reactions targeting amino or thiol substituents, enabling modular bioconjugation .

Methodological Recommendations

- Crystallography : Use SHELXL for refining hydrogen-bonded networks, particularly N–H⋯N interactions stabilizing the 3D structure .

- Safety protocols : Follow OSHA guidelines for nitrile handling, including PPE (gloves, goggles) and emergency ventilation systems, due to potential respiratory irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products